molecular formula C11H9ClN2O2 B2549412 N-(4-amino-2-chlorophenyl)furan-2-carboxamide CAS No. 293737-95-8

N-(4-amino-2-chlorophenyl)furan-2-carboxamide

Cat. No. B2549412
CAS RN: 293737-95-8
M. Wt: 236.66
InChI Key: XGIDNOGYXJDQFW-UHFFFAOYSA-N
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Description

The compound "N-(4-amino-2-chlorophenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The furan ring is a key feature in many compounds with diverse biological activities, including antiallergic, antimicrobial, and antitumor properties .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with different amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine . Although the specific synthesis of "N-(4-amino-2-chlorophenyl)furan-2-carboxamide" is not detailed in the provided papers, similar synthetic routes could be employed, substituting the appropriate chloroaniline to introduce the amino and chloro substituents on the phenyl ring.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been characterized using various techniques such as FT-IR, NMR, HR-MS, and single crystal X-ray diffraction . These methods provide detailed information about the bonding and configuration of the atoms within the molecule. For example, the crystal structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was determined to crystallize in the monoclinic system with specific unit cell parameters .

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can participate in various chemical reactions, including the formation of Schiff bases, as seen in the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . Additionally, these compounds can undergo Maillard-type reactions to form colored products when reacted with amino acids . The specific chemical reactions involving "N-(4-amino-2-chlorophenyl)furan-2-carboxamide" would depend on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. For example, the presence of different substituents on the phenyl ring can affect the compound's solubility, melting point, and stability . The thermal decomposition of these compounds has been studied using thermogravimetry, providing insights into their stability under various conditions . Additionally, computational methods such as DFT computations can predict properties like molecular orbitals and electrostatic potential .

Scientific Research Applications

  • Antimicrobial Activity : A study described the synthesis of thiophene derivatives of furan carboxamide, which were evaluated for their antimicrobial properties. The study aimed at exploring the antimicrobial potential of these compounds, suggesting their use in the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

  • DNA Binding Agents : Research on the total synthesis of proximicin A-C, which are natural polyamides, utilized a unique furan carboxylic acid derivative. This synthesis led to the creation of new DNA-binding agents, highlighting the compound's application in the field of molecular biology and pharmacology (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

  • Antibacterial Activities : A study focused on synthesizing and evaluating the antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives. These compounds showed significant effectiveness against various drug-resistant bacterial strains, indicating their potential in addressing antibiotic resistance (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

  • Antiprotozoal Agents : Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which included a furan carboxamide derivative, demonstrated strong activity against protozoal infections. This study showcased the potential of such compounds in the treatment of diseases caused by protozoa (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

  • Chemical Synthesis and Reactivity : A study on the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved N-(1-Naphthyl)furan-2-carboxamide. This research contributes to the field of organic chemistry by providing insights into the reactivity and synthetic applications of furan carboxamide derivatives (Aleksandrov & El’chaninov, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIDNOGYXJDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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